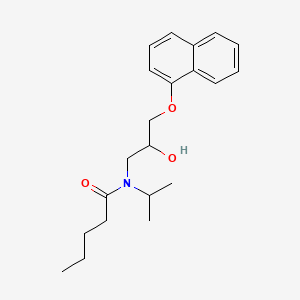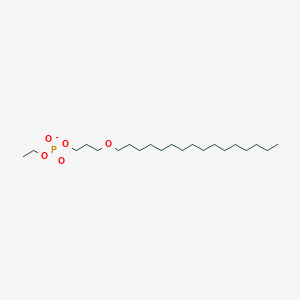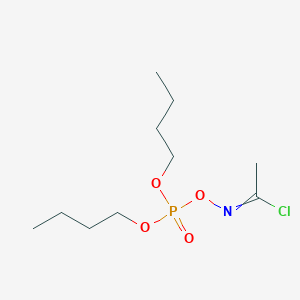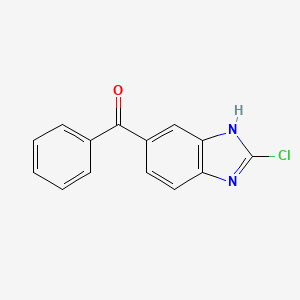
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide typically involves the reaction of 2-(1-naphthyl)ethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the oxazoline ring or the naphthyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, amine derivatives, and substituted oxazolines or naphthyl compounds.
Aplicaciones Científicas De Investigación
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxazoline, 2-(2-phenylethylamino)-, hydrobromide
- 2-Oxazoline, 2-(2-(2-naphthyl)ethylamino)-, hydrobromide
- 2-Oxazoline, 2-(2-(3-naphthyl)ethylamino)-, hydrobromide
Uniqueness
2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
101932-41-6 |
|---|---|
Fórmula molecular |
C15H17BrN2O |
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
N-(2-naphthalen-1-ylethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide |
InChI |
InChI=1S/C15H16N2O.BrH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-16-15-17-10-11-18-15;/h1-7H,8-11H2,(H,16,17);1H |
Clave InChI |
YQAOMIODAQUJDD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NCCC2=CC=CC3=CC=CC=C32.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



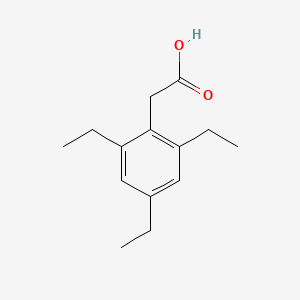

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
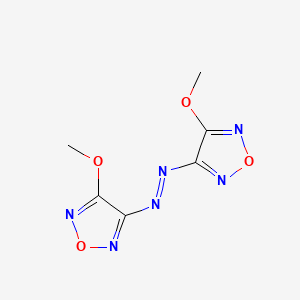

![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
